(2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bz-RS-ISer(3-Ph)-Ome typically involves the oxidation of an organic compound by the bromate ion in the presence of a metal ion catalyst such as cerium(IV), manganese(II), or ferroin . The reaction conditions often require high initial concentrations of sodium bromate and the organic substrate, with the ratio of these reactants being a critical factor in determining the type of oscillations obtained . Other factors include the concentrations of sodium bromide, manganese sulfate, sulfuric acid or sodium hydroxide, temperature, and stirring rate .
Industrial Production Methods: Industrial production methods for Bz-RS-ISer(3-Ph)-Ome are not well-documented, likely due to its primary use in research settings rather than large-scale industrial applications. The synthesis in a controlled laboratory environment remains the standard approach.
Chemical Reactions Analysis
Types of Reactions: Bz-RS-ISer(3-Ph)-Ome undergoes various types of chemical reactions, including oxidation, reduction, and substitution . The Belousov–Zhabotinsky reaction, in particular, involves the oxidation of the compound by bromate ions in the presence of a metal ion catalyst .
Common Reagents and Conditions: Common reagents used in these reactions include sodium bromate, malonic acid, and metal ion catalysts such as cerium(IV), manganese(II), and ferroin . The reactions typically occur in acidic conditions, often using sulfuric acid as the medium .
Major Products: The major products formed from these reactions include methyltartronic acid and manganese(II) ions . The specific products can vary depending on the reaction conditions and the presence of other reactants.
Scientific Research Applications
Bz-RS-ISer(3-Ph)-Ome has several scientific research applications, particularly in the study of self-organization phenomena and chemical oscillations . It serves as a model system for understanding complex oscillatory behavior in chemical reactions, which has parallels in biological systems such as the rhythmic beating of cardiac pacemaker cells and the central pattern generators that control rhythmic actions . Additionally, it is used in the study of chaotic behavior and pattern formation in chemical systems .
Mechanism of Action
The mechanism by which Bz-RS-ISer(3-Ph)-Ome exerts its effects involves the reversible formation of a manganese(III) complex with bromomethylmalonic acid, followed by two-electron oxidation to methyltartronic acid and manganese(II) ions . This process is influenced by various factors, including the concentrations of reactants, temperature, and stirring rate .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Bz-RS-ISer(3-Ph)-Ome include other organic substrates that participate in the Belousov–Zhabotinsky reaction, such as malonic acid and methylmalonic acid . These compounds also exhibit complex oscillatory behavior in the presence of bromate ions and metal ion catalysts .
Uniqueness: What sets Bz-RS-ISer(3-Ph)-Ome apart from similar compounds is its specific structure and the unique oscillatory patterns it exhibits under certain conditions . The compound’s behavior in the Belousov–Zhabotinsky reaction system provides valuable insights into the mechanisms of chemical oscillations and self-organization phenomena .
Properties
IUPAC Name |
methyl (2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13/h2-11,14-15,19H,1H3,(H,18,20)/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYJLJICUXJPKTB-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186619 | |
Record name | Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, methyl ester, (alphaR,betaS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32981-85-4 | |
Record name | (2R,3S)-N-Benzoyl-3-phenylisoserine methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32981-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2R,3S)-N-benzoylphenylisoserinate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032981854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, methyl ester, (alphaR,betaS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80186619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, β-(benzoylamino)-α-hydroxy-, methyl ester, (αR,βS) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the syn configuration in the synthesis of (2R,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate?
A1: The research describes a synthetic route that favors the formation of the syn diastereomer of the α-hydroxy-β-amino ester intermediate [, ]. This stereochemical outcome is crucial because it ultimately dictates the desired stereochemistry at the C-13 side chain of Taxol®. Achieving high stereoselectivity in this step simplifies the overall synthesis and avoids the need for tedious separation of diastereomers.
Q2: What is the role of the chelation in the stereoselective synthesis of this compound?
A2: The authors propose that the addition of the lithiated methoxyallene to the amino aldehyde proceeds through a chelation-controlled mechanism []. The lithium ion coordinates to both the aldehyde oxygen and the nitrogen of the amino group, forming a six-membered ring. This chelation directs the attack of the methoxyallene to occur preferentially from one side, leading to the predominant formation of the syn diastereomer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.